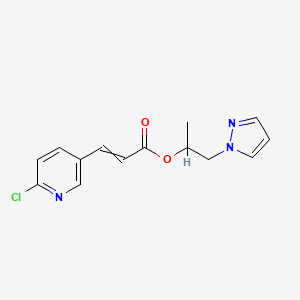

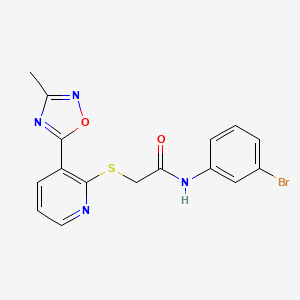

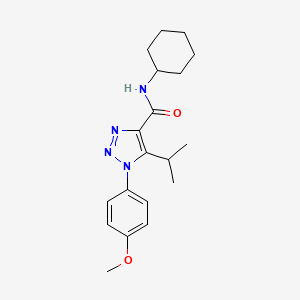

N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MPSPA is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in 2010 by a group of researchers at the University of Michigan, who were investigating the potential therapeutic applications of this compound. Since then, MPSPA has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic properties.

Aplicaciones Científicas De Investigación

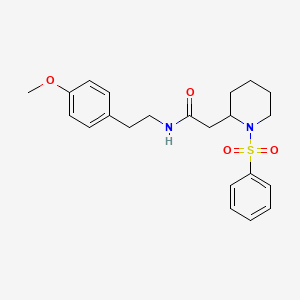

Enzyme Inhibitory Activities

Compounds structurally related to N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and tested for their inhibitory potential against enzymes such as bCA-II, AChE, BChE, and LOX. For instance, one study reported the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which demonstrated good activity against bCA-II, AChE, and BChE with IC50 values in the micromolar range, highlighting their potential as multi-targeted enzyme inhibitors (Virk et al., 2018).

Synthesis Methods

The synthesis of these compounds involves multiple steps, starting from basic building blocks such as 4-methoxybenzenesulfonyl chloride and progressing through reactions with hydrazine hydrate, methyl isothiocyanate, and various N-substituted acetamides. These methods allow for the generation of a diverse array of compounds for biological evaluation. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and yield over conventional methods (Khalid et al., 2012).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies complement the experimental enzyme inhibition assays by providing insights into the binding modes and interactions between the synthesized compounds and the active sites of target enzymes. These computational studies help in understanding the molecular basis of enzyme inhibition and guide the design of more potent and selective inhibitors (Virk et al., 2018).

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-20-12-10-18(11-13-20)14-15-23-22(25)17-19-7-5-6-16-24(19)29(26,27)21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBFCFZUOXIBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)

![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)